molecular formula C22H26FN3O2 B2656212 4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1234788-60-3

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2656212
CAS RN: 1234788-60-3
M. Wt: 383.467
InChI Key: SCRQMGXPINNGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperidine carboxamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of novel compounds from structural analogs of "4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide". For example, novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide compounds have been synthesized with demonstrated cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, along with analgesic and anti-inflammatory activities. These compounds showed high COX-2 selectivity indices and significant analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Radiolabeled Ligands for Neuroreceptor Imaging

Radiosynthesis of new radioiodinated ligands structurally related to "4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide" has been developed for imaging serotonin-5HT2-receptors, showing high affinity and selectivity for these receptors. Such ligands are promising tracers for γ-emission tomography, potentially aiding in neurological studies (Mertens et al., 1994).

Orexin Receptor Antagonists for Insomnia Treatment

Compounds structurally similar to "4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide" have been investigated for their potential as orexin 1 and 2 receptor antagonists, specifically targeting insomnia treatment. The disposition of such compounds in humans has been studied, revealing principal elimination via feces and identifying major metabolites, highlighting the compound's extensive metabolism (Renzulli et al., 2011).

Exploration in Alzheimer's Disease Research

Selective serotonin 1A (5-HT(1A)) molecular imaging probes structurally related to "4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide" have been utilized in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research provides insights into the pathological changes in serotonergic neurotransmission associated with Alzheimer’s disease (Kepe et al., 2006).

properties

IUPAC Name

4-[[(2,5-dimethylbenzoyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-15-3-4-16(2)20(13-15)21(27)24-14-17-9-11-26(12-10-17)22(28)25-19-7-5-18(23)6-8-19/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRQMGXPINNGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

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